Trifluoromethanethiol
Overview
Description
Trifluoromethanethiol, also known as trifluoromethylmercaptan, is a chemical compound with the formula CHF3S . It has a molar mass of 102.08 and an estimated density of 1.3882 .
Synthesis Analysis
Trifluoromethanethiol plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation involve the use of carbon-centered radical intermediates . A metal-free reagent has been developed for the generation and capture of Trifluoromethanethiol . Silver trifluoromethanethiol is used as a reagent for the synthesis of various organic compounds .Molecular Structure Analysis
The molecular structure of Trifluoromethanethiol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Trifluoromethanethiol molecule .Chemical Reactions Analysis
Trifluoromethylation of carbon-centered radical intermediates is a significant area of study in the field of chemical reactions involving Trifluoromethanethiol . Transition metal-mediated trifluoromethylation reactions have also been explored recently .Physical And Chemical Properties Analysis
Trifluoromethanethiol has a molar mass of 102.08 . Its heat capacity has been measured from 12° to 227°K. The heat of fusion at the triple point temperature, 116.04°K, was 1177 cal mole —1. The heat of vaporization at the normal boiling point, 235.16°K, was 4798 cal mole —1 .Scientific Research Applications
Lewis Acid Catalyst in Acylation of Alcohols : Scandium trifluoromethanesulfonate, a derivative of trifluoromethanethiol, is used as a highly active Lewis acid catalyst for the acylation of alcohols with acid anhydrides and for the esterification of alcohols by carboxylic acids. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Formation of Trifluoromethyl Aryl Sulfides : The reaction of silver(I) trifluoromethanethiolate with inorganic iodides leads to the formation of trifluoromethyl aryl sulfides, a process that is valuable in synthesizing various compounds under mild conditions (Adams & Clark, 2000).
Source of the Trifluoromethylthio Moiety : Trifluoromethane thiol serves as a source of the trifluoromethylthio group in synthesis reactions, aiding in obtaining structural information about compounds with carbon-carbon double bonds (Zack & Shreeve, 1974).
Conversion of Greenhouse Gases into Valuable Compounds : Trifluoromethane can be utilized to convert greenhouse gases into valuable fluorinated compounds, as demonstrated in a study using a flow reactor setup with modern in-line analytical tools (Musio, Gala, & Ley, 2018).
Metal-Free Reagent for Trifluoromethanethiol Generation : O-Octadecyl-S-trifluorothiolcarbonate acts as a crystalline source of trifluoromethanethiol and can be used to prepare trifluoromethyl sulfides (Li & Zard, 2013).
Synthetic Transformations of Vinyl and Aryl Triflates : Vinyl and aryl trifluoromethanesulfonates undergo various synthetic transformations, including cross-coupling reactions and deoxygenation procedures for ketones or phenols, demonstrating the versatility of trifluoromethanethiol derivatives (Ritter, 1993).
Thermodynamic Properties : The thermodynamic properties of trifluoromethanethiol, including heat capacity, heat of fusion, and vapor pressure, have been extensively studied, contributing to a deeper understanding of its physical characteristics (Dininny & Pace, 1960).
Electrophilic Reagents for Trifluoromethylthiolation : Innovative electrophilic trifluoromethylthiolating reagents have been developed, enabling direct trifluoromethylthiolation of substrates, a critical process in pharmaceutical and agrochemical sciences (Shao, Xu, Lu, & Shen, 2015).
Applications in Organic Synthesis : Trifluoromethanesulfonic anhydride, a related compound, is used in organic synthesis for various activations and conversions, demonstrating the broad applications of trifluoromethanethiol-related compounds (Qin, Cheng, & Jiao, 2022).
Safety And Hazards
properties
IUPAC Name |
trifluoromethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3S/c2-1(3,4)5/h5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLLMKMFWIUACU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164218 | |
Record name | Trifluoromethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethanethiol | |
CAS RN |
1493-15-8 | |
Record name | Methanethiol, trifluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1493-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoromethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoromethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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